1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution with 3,4-Dimethoxyphenyl Group: The pyridazine core is then functionalized with a 3,4-dimethoxyphenyl group via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling.
Attachment of Piperazine Moiety: The functionalized pyridazine is reacted with piperazine under nucleophilic substitution conditions to introduce the piperazine ring.
Formation of the Propanone Group: Finally, the propanone group is introduced through acylation reactions, such as Friedel-Crafts acylation, using propanoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic, antidepressant, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could act as an antagonist or agonist at neurotransmitter receptors, influencing signaling pathways involved in mood regulation or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar structure but different functional groups, leading to distinct biological activities.
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: A pyridazinone derivative with potent biological activity.
Uniqueness
1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-19(24)23-11-9-22(10-12-23)18-8-6-15(20-21-18)14-5-7-16(25-2)17(13-14)26-3/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGWXKMVJRNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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